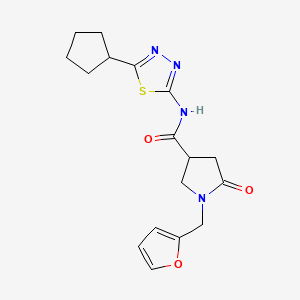

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a 5-oxopyrrolidine-3-carboxamide core. Key structural elements include:

- A furan-2-ylmethyl substituent on the pyrrolidine nitrogen, introducing an electron-rich aromatic moiety that may participate in π-π interactions or hydrogen bonding.

- A 5-cyclopentyl-1,3,4-thiadiazol-2-yl group attached to the carboxamide nitrogen, providing steric bulk and lipophilicity.

Properties

Molecular Formula |

C17H20N4O3S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H20N4O3S/c22-14-8-12(9-21(14)10-13-6-3-7-24-13)15(23)18-17-20-19-16(25-17)11-4-1-2-5-11/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,18,20,23) |

InChI Key |

SUWUFKVQILGKHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the furan ring, and the pyrrolidine ring. Each step requires specific reagents and conditions:

Formation of the Thiadiazole Ring: This step may involve the reaction of cyclopentylamine with carbon disulfide and hydrazine to form the thiadiazole ring.

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2-furylmethyl halide.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of amines or alcohols.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Thiadiazole/Imidazolidinone Substituents

- Cyclopentyl vs.

- Thiadiazole vs. Imidazolidinone (): The thiadiazole ring in the target compound introduces sulfur-based polarity, whereas the imidazolidinone in compound 12 provides additional hydrogen-bonding sites via its carbonyl groups .

Aromatic Groups

- Furan-2-ylmethyl vs. Fluorophenyl (): The furan group’s oxygen atom may engage in hydrogen bonding, unlike the electron-withdrawing fluorine in fluorophenyl derivatives. This difference could influence target selectivity or metabolic stability.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide? A: Synthesis typically involves:

- Cyclocondensation : Reacting cyclopentyl-substituted carboxylic acid derivatives with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .

- Acylation : Coupling the thiadiazole intermediate with a pyrrolidone-carboxamide precursor using chloroacetyl chloride or similar agents, followed by purification via recrystallization (e.g., DMSO/water mixtures) .

- Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions under inert atmospheres.

Advanced Synthesis: Regioselectivity Optimization

Q: How can regioselectivity in heterocyclic ring formation be optimized during synthesis? A: Key strategies include:

- Catalyst Modulation : Using Lewis acids (e.g., ZnCl₂) to direct ring closure selectively .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and selectivity for the 1,3,4-thiadiazole isomer over 1,2,4-derivatives.

- Temperature Control : Gradual heating (60–90°C) minimizes side reactions, as seen in analogous thiadiazole syntheses .

Structural Characterization Techniques

Q: What methodologies are recommended for confirming the compound’s structure? A: Use a combination of:

- X-ray Crystallography : Refinement via SHELXL (SHELX suite) for precise bond-length/angle determination .

- Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, furan methylene at δ 4.2–4.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~433).

Advanced Structural Analysis

Q: How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved? A: Apply:

- 2D NMR : HSQC/HMBC to assign quaternary carbons and resolve overlapping signals.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

- Complementary Techniques : IR spectroscopy to validate carbonyl stretches (C=O at ~1680 cm⁻¹) .

Biological Activity Assessment

Q: What in vitro assays are suitable for preliminary bioactivity screening? A: Prioritize:

- Enzyme Inhibition Assays : Target-specific protocols (e.g., kinase or protease inhibition) with ATP/NADH detection.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using 10–100 µM concentrations.

- Molecular Docking : AutoDock Vina to predict binding affinities to receptors homologous to those in related 1,4-dihydropyridines .

Advanced Bioactivity Design

Q: How can off-target effects be minimized during biological studies? A: Implement:

- Counter-Screening : Test against structurally similar off-target enzymes (e.g., PDEs for kinase inhibitors).

- Proteomic Profiling : SILAC-based mass spectrometry to identify unintended protein interactions.

- Metabolite Analysis : LC-MS/MS to track compound stability and degradation products .

Analytical Method Development

Q: How to develop a robust HPLC protocol for purity analysis? A: Optimize:

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA for peak symmetry.

- Column Selection : C18 reverse-phase columns (5 µm, 250 mm) at 1.0 mL/min flow rate.

- Detection : UV at 254 nm for thiadiazole and furan chromophores .

Advanced Spectral Interpretation

Q: How to interpret complex fragmentation patterns in HRMS? A: Use:

- Isotopic Pattern Analysis : Identify Cl/Br signatures (e.g., M+2 peaks for sulfur-containing fragments).

- MS/MS Libraries : Compare with databases (e.g., NIST) for common cleavage pathways (e.g., loss of CO from carboxamide groups).

- Software Tools : MS-Finder or MetFrag for de novo annotation .

Crystallographic Refinement

Q: What crystallographic tools are recommended for resolving disorder? A: Utilize:

- SHELXL : Apply TWIN/BASF commands for twinned crystals and PART instructions for disordered groups .

- SQUEEZE : Model solvent-accessible voids in PLATON for improved electron density maps.

Advanced Crystallography Challenges

Q: How to handle high thermal motion in flexible substituents (e.g., cyclopentyl groups)? A: Strategies include:

- Low-Temperature Data Collection : 100 K measurements to reduce atomic displacement parameters (ADPs).

- Restraints : Apply SIMU/DELU restraints in SHELXL to model anisotropic motion .

- DFT Optimization : Compare experimental and calculated geometries to validate conformers.

Data Contradiction Resolution

Q: How to reconcile discrepancies between computational and experimental data? A: Conduct:

- Cross-Validation : Repeat experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates).

- Sensitivity Analysis : Vary computational parameters (e.g., solvent models in COSMO-RS) to match experimental logP values.

- Peer Review : Consult crystallographic databases (e.g., CCDC) for analogous structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.